molecular formula C9H9NO6 B1649846 Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate CAS No. 105897-21-0

Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate

Cat. No.: B1649846
CAS No.: 105897-21-0
M. Wt: 227.17
InChI Key: OJQTZSOVYARYPI-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate is an aromatic ester derivative featuring a nitro group at position 2, a hydroxyl group at position 3, and a methoxy group at position 3. This compound is synthesized via nitration and subsequent methylation reactions, as exemplified by its derivative, methyl 2,5-dimethoxy-3-nitrobenzoate, which is prepared by reacting methyl 2-hydroxy-5-methoxy-3-nitrobenzoate with dimethyl sulfate in acetone under reflux conditions . The compound’s structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its hydroxyl and nitro groups enable participation in hydrogen bonding and electrophilic substitution reactions, while the ester group enhances solubility in organic solvents.

Properties

IUPAC Name

methyl 3-hydroxy-5-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-5-3-6(9(12)16-2)8(10(13)14)7(11)4-5/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQTZSOVYARYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90762100
Record name Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90762100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105897-21-0
Record name Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90762100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Nitration of Methyl 3-Methoxybenzoate

The nitration of methyl 3-methoxybenzoate serves as a critical step for introducing the nitro group at the ortho position relative to the methoxy substituent. In a patented method, methyl 3-methylbenzoate undergoes nitration using a mixture of 65% nitric acid (HNO₃) and acetic anhydride ((CH₃CO)₂O) under ice-bath conditions, followed by gradual warming to 30°C. This protocol achieves a 98.21% yield of the nitrated product, with high-performance liquid chromatography (HPLC) analysis confirming a 72:28 ratio of ortho (2-nitro) to para (4-nitro) isomers. The ice-bath initiation minimizes side reactions, while acetic anhydride acts as both a solvent and dehydrating agent, enhancing nitronium ion (NO₂⁺) formation.

Nitration of Methyl 3,5-Dimethoxybenzoate

Alternative routes begin with methyl 3,5-dimethoxybenzoate, where the methoxy groups direct nitration to the ortho and para positions. However, the steric hindrance imposed by the 5-methoxy group favors nitration at the 2-position. Reaction conditions involving concentrated HNO₃ and sulfuric acid (H₂SO₄) at 0–5°C yield methyl 3,5-dimethoxy-2-nitrobenzoate as the major product. This intermediate is pivotal for subsequent demethylation to introduce the hydroxyl group.

Demethylation Strategies for Hydroxyl Group Introduction

Aluminum Chloride-Mediated Demethylation

The conversion of methoxy to hydroxyl groups is achieved via demethylation using Lewis acids. A reported method employs aluminum chloride (AlCl₃) in dichloromethane (CH₂Cl₂) at room temperature. For example, methyl 3,5-dimethoxy-2-nitrobenzoate treated with AlCl₃ for 4 hours yields methyl 3-hydroxy-5-methoxy-2-nitrobenzoate in 61% yield. The reaction proceeds through the formation of a complex between AlCl₃ and the methoxy oxygen, facilitating methyl group abstraction. However, incomplete conversion and residual starting material necessitate purification via recrystallization.

Boron Tribromide Demethylation

Boron tribromide (BBr₃) offers an alternative demethylation pathway, operating at lower temperatures (–78°C) in anhydrous conditions. While BBr₃ achieves higher electrophilicity than AlCl₃, its use with methyl 3,5-dimethoxy-2-nitrobenzoate results in multiple by-products, complicating isolation. This method is less favored for large-scale synthesis due to stringent handling requirements and lower reproducibility.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the dominant preparation methods:

Method Starting Material Reagents/Conditions Yield Regioselectivity (ortho:para)
Nitration-Demethylation Methyl 3-methoxybenzoate HNO₃, (CH₃CO)₂O, 30°C, then AlCl₃ 61% 72:28
Direct Nitration Methyl 3,5-dimethoxybenzoate HNO₃, H₂SO₄, 0–5°C 85%* >90:10*

*Theoretical yields based on analogous reactions; experimental data pending further validation.

The nitration-demethylation sequence, despite its moderate demethylation yield, provides superior regioselectivity compared to direct nitration of dimethoxy precursors. The use of acetic anhydride in nitration enhances reaction homogeneity and minimizes oxidative side reactions.

Challenges and Optimization Opportunities

Regioselectivity in Nitration

The electronic effects of substituents significantly influence nitration patterns. Methoxy groups, being strong electron-donating groups, direct nitration to the ortho and para positions. However, steric factors in 3,5-disubstituted derivatives favor ortho nitration. Computational modeling suggests that transition-state stabilization via resonance and inductive effects underpins the 72:28 ortho:para ratio observed in practice.

Demethylation Efficiency

The moderate yields in AlCl₃-mediated demethylation arise from competing side reactions, including over-dealkylation and ester hydrolysis. Optimizing the AlCl₃-to-substrate molar ratio (e.g., 2:1) and reaction time (≤4 hours) mitigates these issues. Alternatively, protecting the ester group during demethylation could improve selectivity.

Industrial-Scale Considerations

Large-scale production requires cost-effective and safety-optimized protocols. The nitration step generates exothermic reactions, necessitating controlled temperature regimes and robust cooling systems. Continuous-flow reactors have been proposed to enhance heat dissipation and scalability. For demethylation, AlCl₃ remains preferable to BBr₃ due to lower toxicity and easier handling, despite its corrosive nature.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Boron tribromide for demethylation.

    Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis, or aqueous hydrochloric acid for acidic hydrolysis.

Major Products

    Reduction: Methyl 3-hydroxy-5-methoxy-2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-Hydroxy-5-methoxy-2-nitrobenzoic acid.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties

Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate has been studied for its ability to induce apoptosis in cancer cells. Research indicates that this compound activates apoptotic pathways, making it a candidate for anticancer drug development. A significant study demonstrated that the compound increased the expression of apoptosis-related genes while downregulating genes associated with the M phase of the cell cycle in various cancer cell lines.

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties. Compounds with similar structures have shown notable activity against various pathogens, indicating potential for therapeutic use in treating infections or as part of combination therapies .

Agricultural Applications

Pest Control

The compound has been evaluated for its antifeedant effects on pests, particularly in agricultural settings. Bioassays conducted on various methyl hydroxy-methoxybenzoates revealed that certain derivatives exhibit strong antifeedant activity against insects, which could be beneficial for protecting crops from pest damage .

Chemical Synthesis and Modifications

The synthesis of this compound typically involves multi-step processes that allow for the precise introduction of functional groups. This is crucial for enhancing the compound's biological efficacy. Various synthetic routes have been explored to modify the compound for improved activity profiles, which highlights its versatility in drug design .

Case Study 1: Apoptotic Pathway Activation

A study focused on the apoptotic effects of this compound demonstrated significant increases in apoptosis-related gene expression in cancer cell lines, suggesting a targeted mechanism that could be exploited for therapeutic purposes.

Case Study 2: Antimicrobial Properties

Research on structurally similar compounds revealed notable antimicrobial activities, paving the way for further exploration of this compound as a potential treatment for infections .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameKey Features
Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoateSimilar structure but different functional groups
Methyl 5-Hydroxy-4-methoxy-2-nitrobenzoateExhibits significant apoptotic activity
Methyl 4-NitrobenzoateBasic structure without additional functional groups

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Compound Name Substituents (Positions) Key Differences Reference
Methyl 2,5-dimethoxy-3-nitrobenzoate Methoxy (2,5), Nitro (3) Replaces hydroxyl at C3 with methoxy
Methyl 3-amino-5-nitrobenzoate Amino (3), Nitro (5) Replaces hydroxyl and methoxy with amino
Methyl 5-chloro-2-hydroxy-3-nitrobenzoate Chloro (5), Hydroxy (2), Nitro (3) Chloro substituent at C5
Methyl 4-hydroxy-3-nitrobenzoate Hydroxy (4), Nitro (3) Hydroxy and nitro positions reversed
Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate Benzyloxy (5), Methoxy (4), Nitro (2) Bulky benzyloxy group at C5

Key Observations :

  • Substituent Reactivity : The hydroxyl group at C3 in the target compound enhances acidity (pKa ~8–10) compared to its methoxy analogue (pKa ~10–12), influencing solubility and reactivity in base-catalyzed reactions .
  • Steric Effects : Bulky groups like benzyloxy () reduce reaction rates in nucleophilic substitutions due to steric hindrance, whereas smaller groups like chloro () favor such reactions.
  • Electronic Effects: The nitro group at C2 in the target compound withdraws electron density, activating the aromatic ring for electrophilic substitution at positions 4 and 4. In contrast, amino groups () donate electron density, deactivating the ring .
Physical and Chemical Properties

The table below highlights property differences:

Property Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate Methyl 2,5-dimethoxy-3-nitrobenzoate Methyl 3-amino-5-nitrobenzoate
Melting Point (°C) ~120–125 (est.) 145–147 ~110–115 (est.)
Solubility in Ethanol High Moderate High
Reactivity with Electrophiles Moderate (nitro deactivates ring) Low (methoxy deactivates) High (amino activates ring)

Notes:

  • The hydroxyl group in the target compound increases solubility in polar solvents compared to its dimethoxy analogue .
  • Amino-substituted derivatives exhibit higher reactivity in diazo coupling reactions, making them useful in dye synthesis .

Biological Activity

Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C9H10N2O5C_9H_{10}N_2O_5 and features a nitro group, methoxy groups, and a hydroxy group attached to a benzoate structure. Its structural characteristics contribute to its reactivity and biological properties.

PropertyValue
Molecular Weight210.19 g/mol
Boiling PointNot available
Log P (octanol-water)1.44
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

1. Anticancer Activity:
Studies have shown that this compound can induce apoptosis in cancer cells by activating specific apoptotic pathways. The presence of nitro and hydroxy groups is believed to play a crucial role in enhancing its anticancer properties .

2. Antimicrobial Properties:
The compound has shown potential antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, although further research is necessary to elucidate its full spectrum of activity .

3. Enzyme Inhibition:
this compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for further studies in this area .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Apoptosis Induction: A study demonstrated that treatment with this compound led to significant apoptosis in cancer cell lines, with mechanisms involving caspase activation and mitochondrial pathway engagement.
  • Antimicrobial Efficacy: Research indicated that this compound exhibited MIC values ranging from 0.01 to 3 μM against various pathogens, suggesting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityAChE Inhibition
This compoundYesYesYes
Methyl 4-hydroxy-5-methoxy-2-nitrobenzoateYesModerateNo
Methyl 3-hydroxy-4-methoxybenzoateYesLowYes

Q & A

Q. What are the recommended safety protocols for handling Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use local exhaust ventilation or closed systems to minimize airborne exposure. Safety showers and eyewash stations must be accessible .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. For dust generation, use a NIOSH-approved respirator. Avoid skin contact by using protective clothing .
  • Storage: Keep containers tightly sealed in a dry, well-ventilated area away from ignition sources. Monitor for electrostatic discharge risks .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize the substituent positions in this compound?

Methodological Answer:

  • NMR Analysis: Compare chemical shifts of aromatic protons with structurally similar compounds. For example, the nitro group at position 2 deshields adjacent protons, while the methoxy at position 5 and hydroxyl at position 3 influence splitting patterns. Reference data from methyl hydroxy-methoxybenzoate derivatives (e.g., δ ~6.5–7.5 ppm for aromatic protons) .
  • IR Spectroscopy: Identify key functional groups: nitro (N–O stretch ~1520–1350 cm⁻¹), ester (C=O ~1720 cm⁻¹), and hydroxyl (broad O–H ~3300 cm⁻¹). Use KBr pellets for solid samples to enhance resolution .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer:

  • Stepwise Nitration and Esterification:
    • Start with a methyl 3-hydroxy-5-methoxybenzoate precursor.
    • Nitrate regioselectively using HNO₃/H₂SO₄ at 0–5°C to favor para/ortho substitution. Monitor reaction progress via TLC .
    • Purify via recrystallization (e.g., ethanol/water) to isolate the nitro product. Typical yields for analogous nitrations range from 50–70% .

Advanced Research Questions

Q. How can SHELXL be utilized to resolve structural ambiguities in X-ray crystallography of this compound?

Methodological Answer:

  • Handling Twinned Data: Use SHELXL’s TWIN/BASF commands to refine twinned crystals. For high-resolution data (<1.0 Å), apply anisotropic displacement parameters to improve model accuracy .
  • Hydrogen Bonding Networks: Analyze O–H···O interactions between hydroxyl/nitro groups and adjacent molecules. Compare bond distances (e.g., ~2.6–2.8 Å) to validate hydrogen bonding patterns .

Q. What strategies address regioselectivity challenges during nitration of methyl hydroxy-methoxybenzoate precursors?

Methodological Answer:

  • Directing Effects: The methoxy group (strong para/ortho director) and hydroxyl group (meta director) compete. Use low-temperature nitration to favor kinetic control (ortho to methoxy, meta to hydroxyl).
  • Blocking Groups: Temporarily protect the hydroxyl group (e.g., acetylation) to direct nitration exclusively para to methoxy. Deprotect post-nitration using mild base hydrolysis .

Q. How does the compound’s stability under acidic/basic conditions impact derivatization for biological assays?

Methodological Answer:

  • Acidic Conditions: The ester group may hydrolyze to carboxylic acid. Test stability in pH 2–4 buffers (e.g., HCl/NaOAc) via HPLC monitoring.
  • Basic Conditions: The nitro group is stable, but the methoxy may demethylate under strong bases (e.g., NaOH > 1M). Use mild conditions (e.g., K₂CO₃ in DMF) for reactions requiring base .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry using Gaussian09 at B3LYP/6-31G(d). Calculate Fukui indices to identify electrophilic centers (e.g., nitro-adjacent carbons).
  • Solvent Effects: Simulate polar aprotic solvents (DMF, DMSO) to enhance NAS rates. Compare activation energies for substitution at positions 2 (nitro) vs. 5 (methoxy) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate
Reactant of Route 2
Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate

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